molecular formula C16H14N4O B11843360 (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol CAS No. 86514-33-2

(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol

Cat. No.: B11843360
CAS No.: 86514-33-2
M. Wt: 278.31 g/mol
InChI Key: MYTOQHYVRIXTDG-UHFFFAOYSA-N
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Description

(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol is a heterocyclic compound that belongs to the class of triazoloquinoxalines

Preparation Methods

The synthesis of (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzyl alcohol with phenylhydrazine to form the intermediate, which then undergoes cyclization with formic acid to yield the desired triazoloquinoxaline derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to (5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol include other triazoloquinoxalines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. For example, triazolothiadiazines have shown promise as enzyme inhibitors and anticancer agents . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties.

Biological Activity

(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis and Structural Characteristics

The compound is synthesized through a cyclocondensation reaction involving 5-amino-1-guanyl-3-phenyl-1,2,4-triazole and acetone. The resulting structure features a triazole ring fused to a quinoxaline moiety, which is crucial for its biological activity. The molecular formula is C12H14N6C_{12}H_{14}N_6, with a molecular weight of 258.28 g/mol.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC12H14N6C_{12}H_{14}N_6
Molecular Weight258.28 g/mol
Key Functional GroupsTriazole, Quinoxaline
Synthetic MethodCyclocondensation

Anticancer Activity

Recent studies have demonstrated the anticancer potential of quinoxaline derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study:
One study evaluated several quinoxaline derivatives against 60 cancer cell lines. The compound exhibited an impressive growth inhibition percentage of 55.75% against melanoma cells (MALME-M) and had an IC50 value of 0.126 μM against cervical cancer cells (HeLa) .

Antibacterial Activity

Quinoxaline derivatives are also recognized for their antibacterial properties. A preliminary biological investigation indicated that compounds similar to this compound displayed significant activity against Staphylococcus aureus and other bacterial strains.

Table 2: Antibacterial Activity of Quinoxaline Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
(5-Phenyl-4,5-dihydro...)Klebsiella pneumoniae14

Anti-inflammatory Activity

The anti-inflammatory potential of quinoxaline derivatives has also been explored. Compounds related to this compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

Research Findings:
In vitro studies showed that certain derivatives significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the phenyl ring enhances biological activity. Electron-withdrawing groups tend to increase potency against cancer cell lines while electron-donating groups may reduce activity.

Key Findings:

  • Substituent Effects: Unsubstituted phenyl rings showed higher anticancer activity compared to those with electron-donating substituents.
  • Linker Influence: The nature of the linker between the triazole and quinoxaline moieties significantly affects the compound's overall activity .

Properties

CAS No.

86514-33-2

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

(5-phenyl-4H-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol

InChI

InChI=1S/C16H14N4O/c21-11-15-17-16-10-19(12-6-2-1-3-7-12)13-8-4-5-9-14(13)20(16)18-15/h1-9,21H,10-11H2

InChI Key

MYTOQHYVRIXTDG-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=NN2C3=CC=CC=C3N1C4=CC=CC=C4)CO

Origin of Product

United States

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